molecular formula C19H22N6O6S2 B2481772 N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 851784-04-8

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2481772
CAS No.: 851784-04-8
M. Wt: 494.54
InChI Key: XKVLZHCHSDHTDR-UHFFFAOYSA-N
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Description

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including thiadiazole, oxadiazole, and trimethoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 5-ethyl-1,3,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Carbamoylation: The thiadiazole derivative is then reacted with a suitable isocyanate to introduce the carbamoyl group.

    Thioether Formation: The carbamoyl-thiadiazole intermediate is reacted with a halomethyl oxadiazole derivative to form the thioether linkage.

    Final Coupling: The resulting intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, palladium catalysts.

    Nucleophiles: Sodium hydride, organolithium reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE
  • **N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-DIMETHOXYBENZAMIDE

Uniqueness

The uniqueness of N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiadiazole and oxadiazole rings, along with the trimethoxybenzamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O6S2/c1-5-15-23-24-18(33-15)21-13(26)9-32-19-25-22-14(31-19)8-20-17(27)10-6-11(28-2)16(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZHCHSDHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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